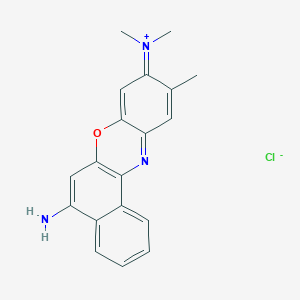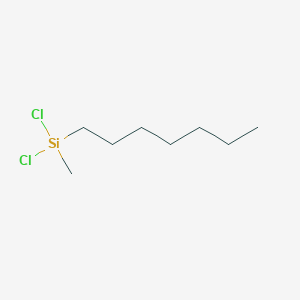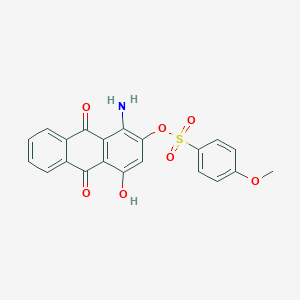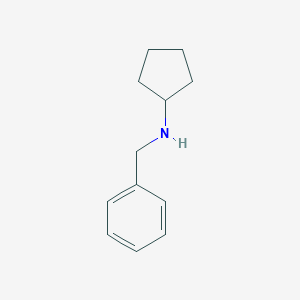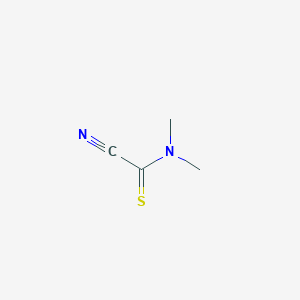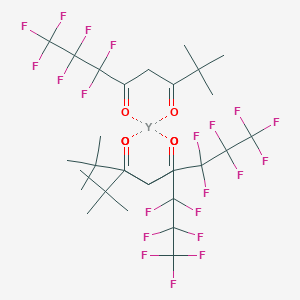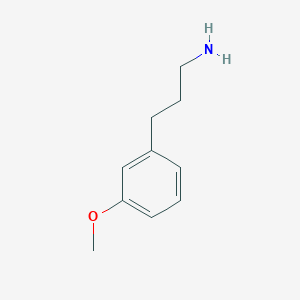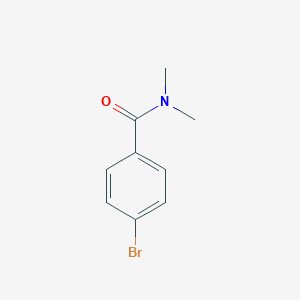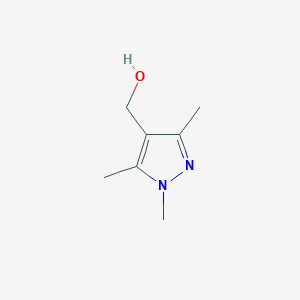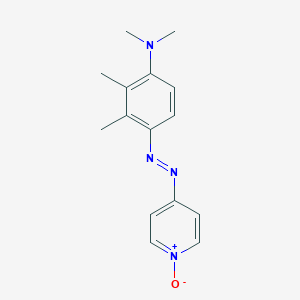
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide, commonly known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMA belongs to the family of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. In recent years, PTMA has been extensively studied for its potential applications in biochemical and physiological research.
作用機序
The mechanism of action of PTMA is based on its ability to chelate metal ions, forming stable complexes that exhibit fluorescence. The fluorescence intensity of PTMA is directly proportional to the concentration of metal ions present in the sample. The binding of PTMA to metal ions is reversible, and the fluorescence intensity decreases upon removal of the metal ions.
生化学的および生理学的効果
PTMA has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, in high concentrations, PTMA may interfere with metal ion homeostasis, leading to cellular dysfunction.
実験室実験の利点と制限
PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. However, PTMA has some limitations, including its poor solubility in aqueous solutions, its potential interference with metal ion homeostasis at high concentrations, and its limited application to specific metal ions.
将来の方向性
There are several future directions for PTMA research, including the development of new synthesis methods to improve its solubility and stability in aqueous solutions, the exploration of its potential applications in imaging and sensing, and the investigation of its interaction with other biomolecules. Additionally, further studies are needed to understand the mechanism of action of PTMA and its potential effects on metal ion homeostasis in biological systems.
Conclusion
In conclusion, PTMA is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in detecting metal ions in biological samples. PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. Further research is needed to explore the potential applications of PTMA in imaging and sensing and to understand its interaction with other biomolecules.
合成法
PTMA can be synthesized using various methods, including the reduction of N,N,2,3-tetramethyl-4-(4-pyridinylazo)aniline (TMPA) with sodium dithionite or zinc dust, or the oxidation of TMPA with hydrogen peroxide. The resulting product is a dark green crystalline powder that is soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
PTMA has been widely used in scientific research as a fluorescent probe for detecting metal ions, particularly copper and iron. The unique properties of PTMA, including its high sensitivity and selectivity, make it an ideal candidate for detecting metal ions in biological samples. PTMA has also been used as a pH indicator in biological systems, as it undergoes a color change from green to yellow as the pH increases.
特性
CAS番号 |
19456-73-6 |
|---|---|
製品名 |
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide |
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC名 |
N,N,2,3-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-12(2)15(18(3)4)6-5-14(11)17-16-13-7-9-19(20)10-8-13/h5-10H,1-4H3 |
InChIキー |
YDUBCNANQBCZDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
正規SMILES |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
同義語 |
4-((4-(Dimethylamino)-2,3-xylyl)azo)pyridine 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



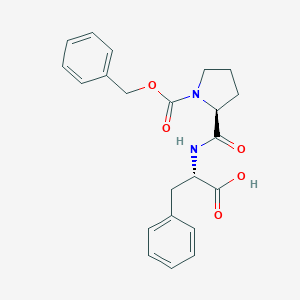
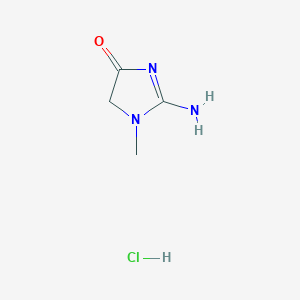
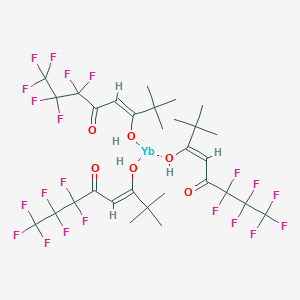
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
